![molecular formula C9H11ClN2 B1370305 7-Chlor-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin CAS No. 57756-37-3](/img/structure/B1370305.png)
7-Chlor-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin
Übersicht
Beschreibung
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anxiolytic, anticonvulsant, and muscle relaxant properties .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various industrial applications .
Biochemische Analyse
Biochemical Properties
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to bind to gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The interaction between 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine and GABA receptors enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, this compound may interact with other biomolecules, such as ion channels and transporters, influencing their activity and function .
Cellular Effects
The effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine to GABA receptors can modulate intracellular calcium levels and activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These effects can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound primarily exerts its effects by binding to the benzodiazepine site on GABA receptors, enhancing the receptor’s affinity for GABA. This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may interact with other enzymes and proteins, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can change over time. This compound is relatively stable under standard laboratory conditions, but its stability and degradation can be influenced by factors such as temperature, light, and pH. Long-term studies have shown that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can have sustained effects on cellular function, including prolonged modulation of GABA receptor activity and alterations in gene expression. These long-term effects are important for understanding the potential therapeutic applications and safety of this compound .
Dosage Effects in Animal Models
The effects of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine vary with different dosages in animal models. At low doses, this compound can produce sedative and anxiolytic effects without significant adverse effects. At higher doses, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can cause toxicity and adverse effects, such as respiratory depression, motor impairment, and changes in behavior. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is involved in various metabolic pathways, including its metabolism by liver enzymes. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into active and inactive metabolites. These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can bind to plasma proteins, influencing its distribution and bioavailability. The transport and distribution of this compound are important for understanding its pharmacodynamics and therapeutic potential .
Subcellular Localization
The subcellular localization of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can affect its activity and function. This compound is primarily localized to the cell membrane, where it interacts with GABA receptors and other membrane proteins. Additionally, 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylene diamine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving reagents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-chloro-1,4-benzodiazepine-2,5-dione , while reduction could produce 7-chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-2-amine .
Wirkmechanismus
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA-A receptor subunits , which play a crucial role in mediating the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and hypnotic effects.
Uniqueness: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 7-position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKODBURRKASTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618820 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57756-37-3 | |
| Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57756-37-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

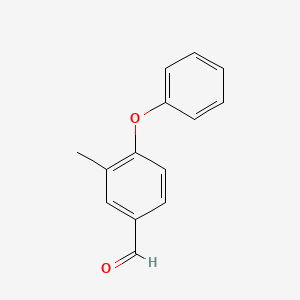
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
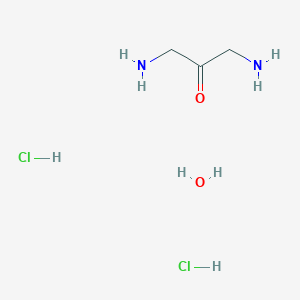
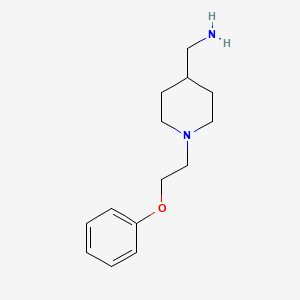

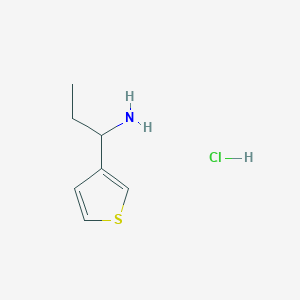


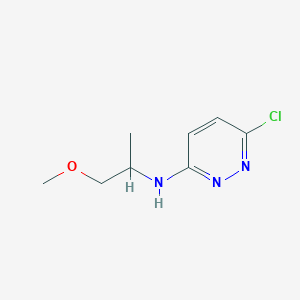
![2-[(2,5-Dichlorophenyl)formamido]propanoic acid](/img/structure/B1370246.png)
![Methyl 5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate](/img/structure/B1370253.png)
![1,1,1-Trifluoro-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B1370255.png)
![1-({[(Pyridin-3-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1370257.png)
